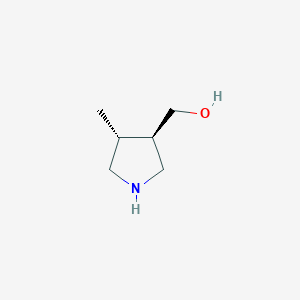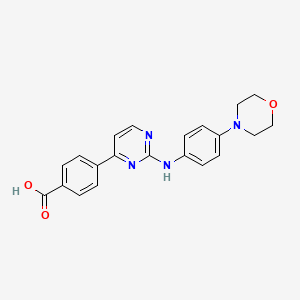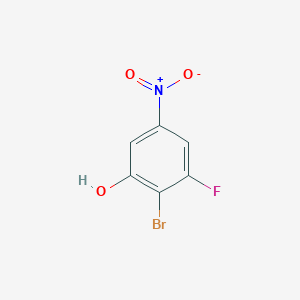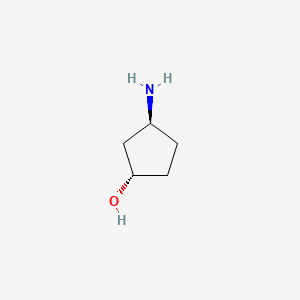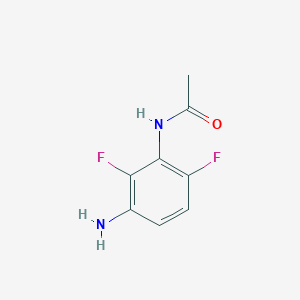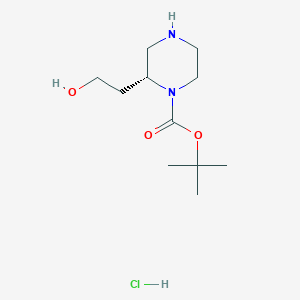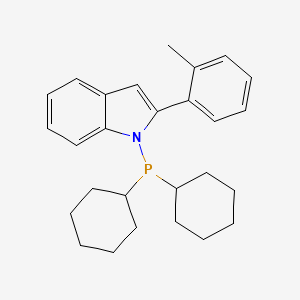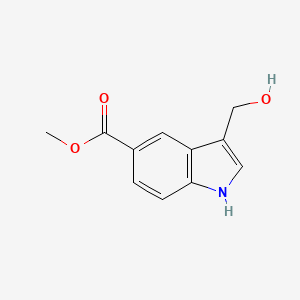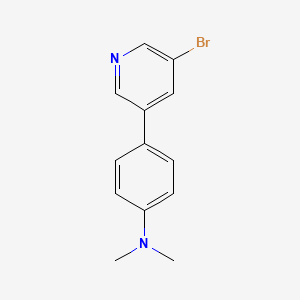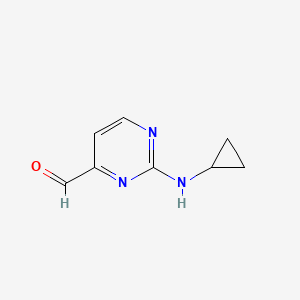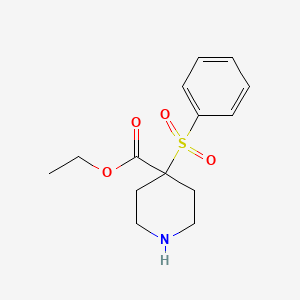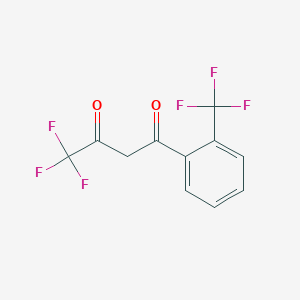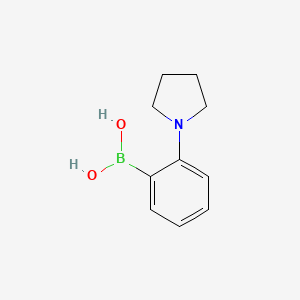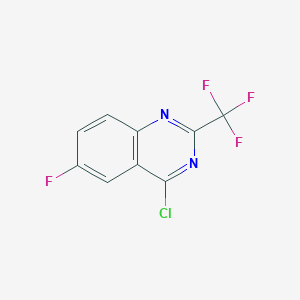
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry for the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. For instance, the synthesis of fluorinated quinazolines has been reported using chiral phosphoric acid-catalyzed enantioselective synthesis from 2-(1H-indolyl)anilines and fluorinated ketones, yielding products with quaternary stereogenic centers . Another approach involves a two-step reaction using N-(2-iodophenyl)trifluoroacetimidoyl chlorides as starting materials via C-H bond functionalization to produce 6-trifluoromethylindolo[1,2-c]quinazolines . Additionally, the synthesis of 2-alkyl(aryl)-7-chloro-6-fluoro-4-(trifluoromethyl)-quinolines has been achieved through an O,N-exchange reaction followed by intramolecular cyclocondensation, with further functionalization via Sonogashira cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be complex, with the presence of multiple substituents influencing their chemical properties. For example, the synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine involves a three-step process starting from 4-chloro-7-fluoro-6-nitro-quinazoline, which is an important intermediate . The crystal structures of fluorine-substituted quinazoline derivatives have been studied, revealing the importance of intermolecular hydrogen bonds and π-π interactions in the formation of a 3D network .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic substitution, and elimination reactions. For instance, the synthesis of triazinoquinazolinones involves cyclocondensation of aminophenyl-triazine with chloroacetaldehyde or chloral hydrate, followed by reactions with nucleophilic and non-nucleophilic bases . Photochemical approaches have also been used to synthesize fluorinated quinazolin-4-ones, utilizing photoinduced electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their fluorine substitutions. Fluorinated heterocycles, such as quinazolines, often exhibit improved solubility and potential biological activity due to the presence of fluorine atoms . The anti-inflammatory activity of fluorine-substituted quinazoline derivatives has been investigated, showing potential inhibitory effects on LPS-induced NO secretion . Moreover, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis demonstrates the versatility of fluorinated quinazolines in generating diverse heterocyclic libraries .
Applications De Recherche Scientifique
Synthesis and Biological Activity
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline has been utilized in various synthetic processes due to its potential biological activities. For instance, Ouyang et al. (2016) described a method for synthesizing a compound with potential medicinal properties using 4-chloro-7-fluoro-6-nitro-quinazoline as an important intermediate (Ouyang et al., 2016).
Medical Imaging and EGFR-TK Imaging
A significant application lies in medical imaging, particularly in developing biomarkers for EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase) imaging. Fernandes et al. (2008) worked on labeling quinazoline derivatives with technetium for this purpose, using a mixed-ligand system and tricarbonyl moiety to improve the imaging process (Fernandes et al., 2008).
Probing Structure-Activity Relationships
The quinazoline structure has been instrumental in understanding the structure-activity relationships in various biological systems. Chenard et al. (2001) explored the structure-activity relationship (SAR) for AMPA receptor inhibition using quinazoline derivatives, providing insights into the relative potencies of new compounds (Chenard et al., 2001).
Synthesis of Complex Compounds
The compound also plays a role in the synthesis of complex chemical structures. Skryl’nikova et al. (2017) demonstrated its use in creating tetrazolo[1,5-a]quinazoline and its derivatives, showcasing its versatility in chemical synthesis (Skryl’nikova et al., 2017).
Anti-inflammatory Activity
Furthermore, its derivatives have been investigated for potential anti-inflammatory activity. Sun et al. (2019) synthesized fluorine-substituted benzo[h]quinazolin-2-amine derivatives and explored their anti-inflammatory effects (Sun et al., 2019).
Targeting Epidermal Growth Factor Receptors
In targeting epidermal growth factor receptors, novel chelators and complexes have been synthesized, as described by Garcia et al. (2009), to improve the targeting and imaging of these receptors (Garcia et al., 2009).
Safety and Hazards
The compound has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of water .
Mécanisme D'action
Target of Action
Similar compounds have been known to target werner (wrn) helicase , which plays a crucial role in DNA repair and maintenance of genome stability.
Biochemical Pathways
Related compounds have been shown to influence dna repair pathways, including base excision repair (ber), nucleotide excision repair (ner), and mismatch repair (mmr) .
Result of Action
Related compounds have been shown to inhibit the activity of wrn helicase, potentially leading to increased dna damage and cell death .
Action Environment
The action, efficacy, and stability of 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline can be influenced by various environmental factors . These may include temperature, pH, and the presence of other molecules. For instance, the compound is recommended to be stored in an inert atmosphere at temperatures below -20°C .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF4N2/c10-7-5-3-4(11)1-2-6(5)15-8(16-7)9(12,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFQDYUIRJKGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC(=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652963 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |
CAS RN |
959238-11-0 | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959238-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



